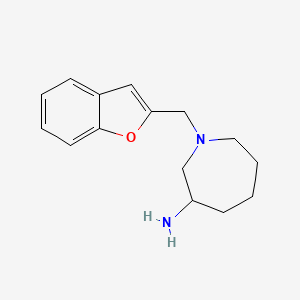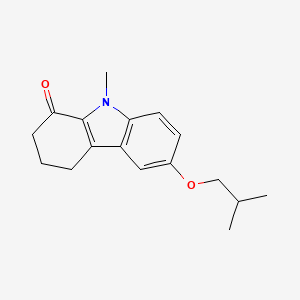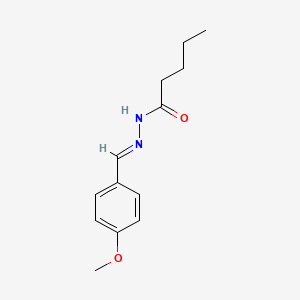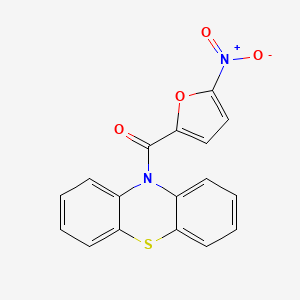
5-(1,3-benzodioxol-5-ylmethyl)-5-methyl-1-(2-methyl-2-morpholin-4-ylpropyl)piperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical reactions, combining different chemical entities to achieve the desired structure. For instance, in the synthesis of related urea derivatives, substituted benzylidene compounds are reacted with morpholino/piperidino methyl groups to form compounds with potential antiepileptic properties (Prakash & Raja, 2011). Another example involves the construction of piperidine and morpholine structures attached to benzimidazole backbones as glucosidase inhibitors (Özil, Parlak, & Baltaş, 2018).
Molecular Structure Analysis
Molecular structure analysis is vital for understanding the physical and chemical properties of the compound. Single-crystal X-ray structure determinations provide detailed information on the molecular geometry and arrangement. For example, Attia et al. (2014) conducted single-crystal X-ray structure analysis on a similar compound, revealing details about its molecular configuration and intermolecular interactions (Attia et al., 2014).
Chemical Reactions and Properties
The chemical reactions involving this compound can be diverse and depend on its functional groups. For example, benzamide derivatives synthesized from benzoic acids have been shown to interact with receptors, demonstrating the compound's reactivity and potential biological relevance (Wu et al., 2014). These chemical properties play a crucial role in the compound's biological activities and potential applications.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
One area of research focuses on the synthesis and crystal structure analysis of benzamide derivatives, including compounds similar to the specified chemical. These compounds have been synthesized for potential applications in identifying binding sites for allosteric modulators of receptors like the α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor. Such research could contribute to the development of new therapeutic agents targeting neurological disorders (Wu et al., 2014).
Antimicrobial Activities
Research has also been conducted on the antimicrobial properties of novel triazole derivatives, which are synthesized from various primary amines including morpholine and piperidine, closely related to the structure of interest. These compounds have shown promising results against a range of microorganisms, indicating potential for the development of new antimicrobial agents (Bektaş et al., 2010).
Antiepileptic Properties
Another research avenue explores the antiepileptic properties of novel urea derivatives, which include morpholino and piperidino groups. These compounds have been tested in various models of epilepsy, and some have shown significant antiepileptic activity, highlighting their potential as leads for developing new treatments for epilepsy (Prakash & Raja, 2011).
Propriétés
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethyl)-5-methyl-1-(2-methyl-2-morpholin-4-ylpropyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O4/c1-21(2,24-8-10-26-11-9-24)14-23-15-22(3,7-6-20(23)25)13-17-4-5-18-19(12-17)28-16-27-18/h4-5,12H,6-11,13-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANLOHSNLBJIRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)N(C1)CC(C)(C)N2CCOCC2)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-6-[(4-pyrimidin-2-ylpiperazin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5604071.png)
![2-methyl-5-[2-(1-phenylhydrazino)ethyl]pyridine](/img/structure/B5604093.png)

![3-({[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino)propyl phenylcarbamate](/img/structure/B5604108.png)

![(3R*,4S*)-4-cyclopropyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5604126.png)
![2-(4-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5604148.png)
![1-(2-aminoethyl)-N-[2-(2-chloro-6-methylphenoxy)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5604152.png)
![6-oxo-6H-benzo[c]chromen-3-yl 2-thiophenecarboxylate](/img/structure/B5604153.png)

![4-chloro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5604168.png)
![3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)propanamide hydrochloride](/img/structure/B5604173.png)
